molecular formula C27H23BO8 B12634648 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B12634648
M. Wt: 486.3 g/mol
InChI Key: NEDHHOVAVSSEBN-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound with a unique spiro structure. This compound is known for its fluorescent properties and is widely used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multiple steps. One common method includes the reaction of phthalic anhydride with resorcinol in the presence of a Lewis acid catalyst, such as zinc chloride, to form the spiro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the spiro compound, which can be further utilized in different applications .

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in bioimaging and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the spiro structure, which allows for efficient energy transfer and emission of light upon excitation. The boronate ester group can interact with various biomolecules, making it useful in bioimaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another widely used fluorescent dye with similar applications in bioimaging and analytical chemistry.

    Rhodamine: Known for its strong fluorescence and used in similar applications as Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid derivatives.

    Eosin: A fluorescent dye used in histology and microscopy.

Uniqueness

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- stands out due to its unique spiro structure and the presence of the boronate ester group, which enhances its reactivity and versatility in various applications .

Properties

Molecular Formula

C27H23BO8

Molecular Weight

486.3 g/mol

IUPAC Name

3'-hydroxy-1-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C27H23BO8/c1-25(2)26(3,4)36-28(35-25)15-6-9-18-21(12-15)33-22-13-16(29)7-10-19(22)27(18)20-11-14(23(30)31)5-8-17(20)24(32)34-27/h5-13,29H,1-4H3,(H,30,31)

InChI Key

NEDHHOVAVSSEBN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=C(C=CC(=C6)C(=O)O)C(=O)O4

Origin of Product

United States

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